molecular formula C15H19N3O4S B4699823 ethyl 2-morpholino-4-oxo-6-(2-thienyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

ethyl 2-morpholino-4-oxo-6-(2-thienyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4699823
M. Wt: 337.4 g/mol
InChI Key: WAHRQWIOTVAUNZ-UHFFFAOYSA-N
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Description

Ethyl 2-morpholino-4-oxo-6-(2-thienyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a heterocyclic compound featuring a partially saturated pyrimidine core substituted with a morpholino group at position 2, a 2-thienyl group at position 6, and an ethyl carboxylate at position 3. Its structural complexity arises from the combination of electron-rich (thienyl) and bulky (morpholino) substituents, which influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

ethyl 2-morpholin-4-yl-6-oxo-4-thiophen-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-2-22-14(20)11-12(10-4-3-9-23-10)16-15(17-13(11)19)18-5-7-21-8-6-18/h3-4,9,11-12H,2,5-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHRQWIOTVAUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Pharmacological Relevance Reference
Ethyl 2-morpholino-4-oxo-6-(2-thienyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate 1,4,5,6-Tetrahydropyrimidine 2-Morpholino, 6-(2-thienyl), 5-ethyl ester Morpholino, thienyl, carboxylate Kinase inhibition (inferred)
PC7 (2-(5-(4-fluorobenzyl)-1-(4-methoxybenzyl)-1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-ylamino)-ethyl-guanidine) 1,3,5-Triazin-2-amine 4-Fluorobenzyl, 4-methoxybenzyl, guanidine Fluorobenzyl, methoxybenzyl, guanidine Neuroprotection (PK receptor modulation)
Despropylrotigotine ((6S)-5,6,7,8-Tetrahydro-6-[[2-(2-thienyl)ethyl]amino]-1-naphthalenol) Tetrahydro-naphthalenol 2-(2-Thienyl)ethylamino Thienyl, naphthalenol Dopamine agonist (Parkinson’s disease)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-Trimethoxybenzylidene, 5-phenyl, 7-methyl Benzylidene, phenyl, methyl Anticancer, antimicrobial

Key Observations :

  • Substituent Effects: The morpholino group in the target compound enhances solubility compared to bulkier aryl groups (e.g., trimethoxybenzylidene in ). The 2-thienyl group, shared with Despropylrotigotine , may confer redox activity or metal-binding properties.

Yield and Purity :

  • The thiazolo-pyrimidine analog achieved 78% yield after recrystallization , while Despropylrotigotine derivatives require rigorous purification due to stereochemical complexity .

Pharmacological and Physicochemical Properties

  • Bioactivity: The target compound’s morpholino group may mimic ATP-binding motifs in kinases, similar to triazine-based PKR modulators . Thienyl-substituted analogs like Despropylrotigotine exhibit dopamine receptor agonism, suggesting the target compound could interact with neurotransmitter systems .
  • Crystal Structure :
    • The thiazolo-pyrimidine analog adopts a flattened boat conformation with significant puckering (C5 deviation: 0.224 Å) , a feature likely shared with the target compound due to tetrahydro core similarity.
  • Solubility: Ethyl carboxylate and morpholino groups enhance aqueous solubility compared to aryl-substituted analogs (e.g., trimethoxybenzylidene derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-morpholino-4-oxo-6-(2-thienyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-morpholino-4-oxo-6-(2-thienyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

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